5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid

Description

Properties

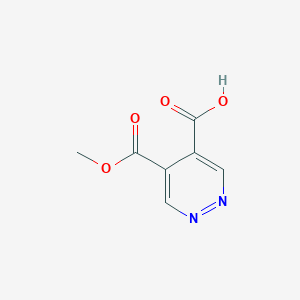

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

5-methoxycarbonylpyridazine-4-carboxylic acid |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(12)5-3-9-8-2-4(5)6(10)11/h2-3H,1H3,(H,10,11) |

InChI Key |

CHEHSGIKBLREPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=NC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Carbonylation of Dihalopyridazines

A prominent method for preparing pyridazine carboxylic acid esters, including derivatives like this compound, involves the palladium-catalyzed carbonylation of dihalogenated pyridazines. According to patent EP0820986A1, this process reacts 2,3-dihalopyridazines with carbon monoxide and a C1–C4 alkanol (such as methanol) in the presence of a weak base and a palladium complex with bis-diphenylphosphine ligands.

- Reaction conditions:

- Temperature: 100–250 °C (preferably 140–195 °C)

- Pressure: 1–200 bar CO (preferably 5–50 bar)

- Reaction time: 1–6 hours

- Advantages:

- High yields of selectively monocarbonylated pyridazine carboxylic acid esters

- Economical and scalable process

- Mechanism:

- The palladium catalyst facilitates the insertion of CO into the C–X bond (X = Cl or Br) of the dihalopyridazine, followed by nucleophilic attack by the alcohol to form the ester group.

This method allows selective monocarbonylation despite the presence of two halogen substituents, which is critical for obtaining the desired this compound without overreaction or polysubstitution.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Pd complex with bis-diphenylphosphine | Ligand structure influences selectivity |

| Temperature | 140–195 °C | Optimal for high yield |

| CO Pressure | 5–50 bar | Ensures efficient carbonylation |

| Reaction Time | 1–6 hours | Monitored chromatographically |

| Alcohol | Methanol (C1 alkanol) | Provides methoxycarbonyl group |

Radical Alkoxycarbonylation (Minisci Reaction) for Pyridazine Analogues

Although more commonly applied to pyrimidines, the Minisci homolytic alkoxycarbonylation method offers a radical-based alternative for synthesizing 5-substituted pyridazine and pyrimidine carboxylic acid esters. This method involves the generation of alkoxycarbonyl radicals that add regioselectively to halogenated heterocycles.

- Key features:

- One-step synthesis with high regioselectivity

- Avoids multi-step functional group interconversions

- Can produce >10 g quantities with yields around 48% for related pyrimidine esters

- Reaction conditions:

- Use of radical initiators and biphasic solvent systems (e.g., toluene-water)

- Addition of acetic acid to improve conversion

- Limitations:

- Specific data on pyridazine derivatives is limited, but the method is promising given the structural similarity to pyrimidines.

This radical approach reduces the number of steps and improves yields compared to classical routes involving acid chlorides and chromatographic purification.

Oxidation of Hydroxymethyl Precursors

Another approach to preparing carboxylic acid derivatives on heterocycles involves oxidation of hydroxymethyl-substituted precursors . Although more documented for pyran and pyrone systems, this method is conceptually applicable to pyridazine derivatives bearing hydroxymethyl groups at the 5-position.

- Oxidizing agents used:

- Jones reagent (CrO3/H2SO4)

- Silver oxide (Ag2O)

- Palladium-catalyzed aerobic oxidation

- Outcomes:

- Conversion of 5-(hydroxymethyl)pyridazine derivatives to 5-carboxylic acids

- Subsequent esterification yields the methoxycarbonyl ester

- Advantages:

- Straightforward oxidation step

- Can be combined with catalytic methods for esterification

- Challenges:

- Control of overoxidation and side reactions

- Requires pure hydroxymethyl precursors, which may need separate synthesis

This method is supported by spectral data (IR, UV, NMR) confirming the formation of carboxylic acid and ester functional groups in related heterocyclic systems.

Comparative Analysis of Preparation Methods

| Method | Yield | Selectivity | Scalability | Complexity | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Carbonylation | High (>70%) | High (monocarbonylation) | Industrial scale | Moderate | Requires CO and Pd catalyst; well-established |

| Radical Alkoxycarbonylation (Minisci) | Moderate (~48%) | High (regioselective) | Medium scale | Low to moderate | One-step, radical-based; less data on pyridazines |

| Oxidation of Hydroxymethyl Precursors | Variable | Moderate | Laboratory scale | Moderate | Dependent on precursor availability; potential side reactions |

Summary of Research Findings

- The palladium-catalyzed carbonylation of dihalopyridazines is currently the most efficient and selective method for preparing this compound, offering high yields and scalability suitable for industrial applications.

- The Minisci radical alkoxycarbonylation method, although primarily demonstrated on pyrimidines, represents a promising alternative for pyridazine esters, providing a one-step synthesis with good regioselectivity and moderate yields.

- Oxidation methods of hydroxymethyl precursors provide a classical route to carboxylic acids, which can be esterified to the methoxycarbonyl derivative, but these methods are less direct and may involve additional purification steps.

- Analytical monitoring (e.g., chromatographic methods) is essential to optimize reaction times and prevent overreaction or polysubstitution, particularly in catalytic carbonylation processes.

- Spectroscopic characterization (IR, UV, NMR) confirms the successful formation of carboxylic acid and ester functionalities, with characteristic absorption bands and proton signals consistent with the pyridazine ring system.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Pyridazine derivatives with ketone or aldehyde groups.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Pyridazine derivatives with various functional groups replacing the methoxycarbonyl or carboxylic acid groups.

Scientific Research Applications

5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)pyridazine-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Positional Isomers in Pyridine Derivatives

Pyridine-based analogs with methoxycarbonyl and carboxylic acid substituents are well-characterized. Key examples include:

Key Observations :

- Steric and Electronic Effects : The relative positions of substituents influence acidity and reactivity. For example, the 5-(Methoxycarbonyl)pyridine-2-carboxylic acid (positions 2 and 5) may exhibit different hydrogen-bonding capabilities compared to the hypothetical 4-carboxylic acid isomer.

- Synthetic Accessibility : highlights boronic acid derivatives of methoxycarbonylpyridines (e.g., 5-(Methoxycarbonyl)pyridine-3-boronic acid, CAS 871329-53-2), suggesting their utility in Suzuki-Miyaura coupling reactions for further functionalization .

Pyridazine vs. Pyridine Derivatives

Key Observations :

- Bioactivity Potential: Pyridazine derivatives like 5-Amino-pyridazine-4-carboxylic acid may serve as precursors for antiviral or enzyme-targeting agents, though specific data for the methoxycarbonyl variant is lacking .

- Solubility and Stability: The electron-withdrawing methoxycarbonyl group could enhance solubility in polar solvents compared to amino-substituted analogs.

Heterocyclic Variants with Bioactivity

Compounds with fused or substituted heterocycles demonstrate diverse applications:

Key Observations :

- Enzyme Inhibition : The pyran-based compound in shows significant xanthine oxidase (XOD) inhibition, suggesting that methoxycarbonyl groups in specific positions may enhance binding to enzymatic active sites .

- Structural Complexity : Fused-ring systems (e.g., isoxazolopyridine in ) often exhibit improved pharmacokinetic properties compared to simpler heterocycles .

Biological Activity

5-(Methoxycarbonyl)pyridazine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been linked to various mechanisms, including inhibition of key enzymes and modulation of cellular pathways. Its derivatives have shown promising results in areas such as anticancer, anti-inflammatory, and antimicrobial activities.

- Enzyme Inhibition :

- The compound acts as an inhibitor of specific kinases and enzymes involved in cancer progression and inflammation. For instance, certain pyridazine derivatives have demonstrated selective inhibition against kinases such as GSK-3β and CDK-2, which are critical in cell cycle regulation and survival pathways .

- Cellular Pathway Modulation :

Anticancer Activity

Recent studies have shown that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 9.1 | Induction of apoptosis through mitochondrial pathway |

| 2 | BEL-7402 | 10.74 | Inhibition of proliferation via cell cycle arrest |

| 3 | SH-SY5Y | 3.55 | Protection against oxidative stress |

These findings suggest that the compound can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound has shown antimicrobial effects against various pathogens. For example, it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several pyridazine derivatives, one derivative demonstrated an IC50 value of 0.9 µM against drug-resistant BEL-7402/5-FU cells, showcasing its potential in overcoming drug resistance commonly seen in cancer therapies .

Case Study 2: In Vivo Studies

In vivo studies using murine models revealed that administration of the compound at a dosage of 5 mg/kg resulted in a tumor inhibition rate of approximately 76%, highlighting its effectiveness as an antitumor agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.